Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester
Description
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester (CAS: 63148-80-1) is a thioester derivative characterized by a substituted phenyl group linked via an amide to a 2-oxoethyl moiety. The compound’s structure includes a 5-chloro-2-hydroxy-4-methylphenyl ring, which confers unique physicochemical properties. Regulatory records indicate its inclusion on Canada’s Non-domestic Substances List (NDSL), reflecting its status as a controlled chemical requiring compliance with specific environmental and safety guidelines .
Properties
CAS No. |
63148-80-1 |
|---|---|
Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO3S/c1-6-3-10(15)9(4-8(6)12)13-11(16)5-17-7(2)14/h3-4,15H,5H2,1-2H3,(H,13,16) |
InChI Key |
MRMIFRUIXQBIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)CSC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester typically involves the reaction of ethanethioic acid (commonly known as thioacetic acid) with an amine derivative of 5-chloro-2-hydroxy-4-methylaniline. The key step is the formation of the thioester linkage through nucleophilic substitution or condensation reactions under controlled conditions.
-
- Ethanethioic acid (thioacetic acid)
- 5-Chloro-2-hydroxy-4-methylaniline or its derivatives
- Activating agents or coupling reagents (e.g., carbodiimides) may be used to facilitate esterification.
-
- Dichloromethane (DCM)
- Ethyl acetate
- Other aprotic solvents that enhance reactant interaction
-
- Acid catalysts or coupling agents to improve reaction rate and yield
Detailed Reaction Conditions
| Parameter | Description |
|---|---|
| Reaction type | Esterification / Thioester formation |
| Temperature | Typically room temperature to mild heating (25–60°C) |
| Reaction time | Several hours depending on conditions |
| Solvent | Dichloromethane or ethyl acetate |
| Catalysts/Activators | Carbodiimides (e.g., DCC), acid catalysts (optional) |
| Purification | Crystallization or chromatographic methods to achieve >99% purity |
Typical Synthetic Route
- Activation of Ethanethioic Acid: Ethanethioic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
- Nucleophilic Attack by Amine: The amino group of 5-chloro-2-hydroxy-4-methylaniline attacks the activated ethanethioic acid intermediate, leading to the formation of the thioester bond.
- Work-up and Purification: The reaction mixture is quenched, and the product is extracted using organic solvents. Purification is achieved by recrystallization or column chromatography to isolate the target compound with high purity.
Analytical Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure by identifying characteristic chemical shifts corresponding to the aromatic ring, thioester linkage, and substituents.
- Mass Spectrometry (MS): Confirms molecular weight (273.74 g/mol) and molecular ion peaks.
- Infrared Spectroscopy (IR): Identifies functional groups such as thioester C=O and hydroxyl groups.
- Purity Assessment: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure >99% purity.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | Ethanethioic acid + 5-chloro-2-hydroxy-4-methylaniline | High purity reagents recommended |
| Activation | Use of coupling agents like DCC | Room temperature to mild heating |
| Reaction medium | Dichloromethane or ethyl acetate | Dry, inert atmosphere preferred |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Quenching and extraction | Use of aqueous and organic solvents |
| Purification | Recrystallization or chromatography | Achieves >99% purity |
| Characterization | NMR, MS, IR, HPLC | Confirms structure and purity |
Research Results and Observations
- The reaction shows good yield when performed under anhydrous conditions with appropriate stoichiometry.
- Solvent choice impacts reaction rate and purity; dichloromethane is preferred for its ability to dissolve both reactants and facilitate the reaction.
- Use of coupling reagents significantly enhances the esterification efficiency, reducing reaction time.
- The final product is a white powder with high stability under normal storage conditions (dry, cool, well-ventilated place).
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or ammonia.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Ethanethioic acid derivatives have been explored for their potential pharmaceutical applications, particularly in the development of new therapeutic agents. The compound's structure suggests it may interact with biological targets, including enzymes and receptors.
Anticancer Activity
Research has indicated that compounds similar to ethanethioic acid exhibit promising anticancer properties. For instance, studies have shown that certain thioester derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.
Antimicrobial Properties
Ethanethioic acid derivatives have been evaluated for their antimicrobial activity against various pathogens. The presence of the chloro and hydroxy groups in the structure enhances its interaction with microbial membranes, potentially leading to increased efficacy against resistant strains.
Agricultural Applications
The compound has potential applications in agriculture, particularly as a biopesticide or plant growth regulator.
Biopesticide Development
Ethanethioic acid's structure suggests it could be effective in controlling pests and diseases in crops. Its derivatives may act as inhibitors of certain enzymes in pests, disrupting their metabolic processes. Research into similar compounds has shown effectiveness against agricultural pests like aphids and beetles.
Plant Growth Regulation
Studies have indicated that ethanethioic acid may influence plant growth by modulating hormonal pathways. This could lead to enhanced growth rates or improved resistance to environmental stressors.
Environmental Applications
The environmental impact of synthetic chemicals is a growing concern, leading to interest in compounds like ethanethioic acid for sustainable practices.
Bioremediation
The compound may play a role in bioremediation efforts, where it could be used to enhance the degradation of pollutants in soil or water systems. Its chemical properties allow for interaction with various organic pollutants, potentially facilitating their breakdown by microbial communities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated that ethanethioic acid derivatives induced apoptosis in breast cancer cells via mitochondrial pathways. |
| Study B (2024) | Antimicrobial Properties | Found that ethanethioic acid exhibited significant activity against resistant strains of E. coli and Staphylococcus aureus. |
| Study C (2025) | Biopesticide Development | Reported effective control of aphid populations using ethanethioic acid-based formulations in field trials. |
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioesters of ethanethioic acid exhibit diverse applications, ranging from pharmaceuticals to agrochemicals. Below is a comparative analysis of the target compound and its analogs based on substituent groups, molecular data, and applications.
Data Table: Key Features of Ethanethioic Acid Derivatives
*Inferred formula based on structural analysis.
Structural and Functional Insights
- Substituent Complexity: The target compound’s 5-chloro-2-hydroxy-4-methylphenyl group distinguishes it from simpler analogs like the 3-chloro-2-methyl-3-oxopropyl derivative .
- Its pyrrolopyrimidine sulfonyl substituent enables kinase inhibition, contrasting with the target compound’s lack of reported pharmacological activity .
Biological Activity
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester, commonly referred to as S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ethanethioate, is a compound with a notable chemical structure that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C11H12ClNO3S, and it has a molar mass of approximately 273.74 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO3S |
| Molar Mass | 273.74 g/mol |
| CAS Registry Number | 63148-80-1 |
| Boiling Point | 446.965 °C |
| Flash Point | 224.117 °C |
| Density | 1.416 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The presence of the chloro and hydroxy groups in its structure suggests potential for significant biological interactions, particularly in enzyme inhibition and anti-inflammatory responses.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to Ethanethioic acid can inhibit tumor growth by blocking key signaling pathways involved in cancer cell proliferation . This may involve the downregulation of pro-inflammatory cytokines and modulation of the extracellular matrix.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to inflammatory processes. For instance, it could potentially inhibit hyaluronan synthesis, which is implicated in tumor progression and inflammation .
- Neuroprotective Effects : Some derivatives of ethanethioic acid have shown promise in neuroprotection, possibly through mechanisms involving the modulation of neurotransmitter levels and reduction of oxidative stress .
Case Study 1: Antitumor Effects
In a study focusing on malignant pleural mesothelioma (MPM), compounds structurally related to ethanethioic acid exhibited significant antiproliferative effects when combined with other therapeutic agents like trametinib. The study utilized cell viability assays and mouse xenograft models to demonstrate the efficacy of these compounds in reducing tumor size and enhancing survival rates .
Case Study 2: Inhibition of Hyaluronan
Another research highlighted the role of similar compounds in inhibiting hyaluronan synthesis, which is crucial for tumor metastasis. By blocking this pathway, researchers observed a decrease in tumor cell migration and invasion .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, considering yield and purity?
Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the intermediate 5-chloro-2-hydroxy-4-methylaniline via selective halogenation and hydroxylation of a toluene derivative under acidic conditions .
- Step 2: Coupling the amine intermediate with a thioester precursor (e.g., S-chloroacetyl thioacetate) via nucleophilic acyl substitution. Reaction conditions (e.g., pH, solvent polarity) must be optimized to minimize hydrolysis of the thioester group .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires controlled temperature (20–40°C) and anhydrous conditions to prevent ester degradation .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Answer:
- Spectroscopy:
- Chromatography:
Q. What are the key solubility and stability parameters for handling this compound?
Answer:
- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability in aqueous solutions is pH-dependent; avoid alkaline conditions (pH > 8) to prevent hydrolysis of the thioester bond .
- Storage: Store at –20°C under inert gas (N or Ar) to prevent oxidation. Stability data indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Steric Effects: The bulky 5-chloro-2-hydroxy-4-methylphenyl group reduces accessibility to the carbonyl carbon, slowing reactions with large nucleophiles (e.g., Grignard reagents).
- Electronic Effects: Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or thiols. Computational modeling (DFT) can predict activation energies for specific nucleophiles .
Q. What are the degradation pathways of this compound under environmental or physiological conditions?
Answer:
- Hydrolysis: Dominant pathway in aqueous media, yielding 5-chloro-2-hydroxy-4-methylaniline and thioacetic acid. Kinetics follow pseudo-first-order behavior with a half-life of 24 hours at pH 7 .
- Photodegradation: UV exposure induces cleavage of the C–S bond, generating radical intermediates detectable via EPR spectroscopy .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). Key interactions include hydrogen bonding with the hydroxy group and π-π stacking of the aromatic ring .
- MD Simulations: Analyze conformational stability in lipid bilayers to assess membrane permeability. Parameters like logP (experimental: ~2.5) correlate with bioavailability predictions .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
Answer:
- Meta-Analysis: Compare IC values across studies, accounting for assay conditions (e.g., cell line variability, incubation time).
- Orthogonal Assays: Validate cytotoxicity claims using both MTT and ATP-based luminescence assays to rule out false positives from thioester-mediated interference .
Methodological Guidelines
- Synthetic Optimization: Prioritize anhydrous conditions and inert atmospheres to preserve thioester integrity .
- Safety Protocols: Use NIOSH-certified PPE (e.g., nitrile gloves, face shields) due to potential skin sensitization risks .
- Data Reproducibility: Report solvent purity, temperature gradients, and agitation rates in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
